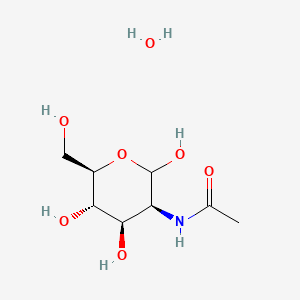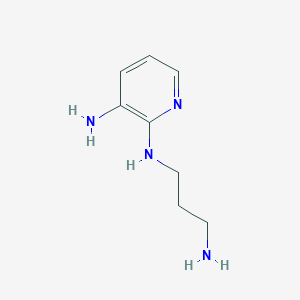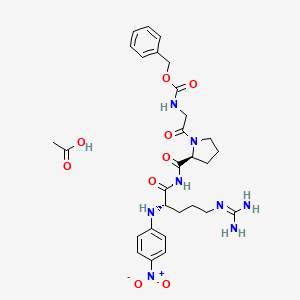![molecular formula C7H7N3O B6329777 6-methoxy-1H-imidazo[4,5-c]pyridine CAS No. 1096666-02-2](/img/structure/B6329777.png)
6-methoxy-1H-imidazo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that consists of an imidazole ring fused with a pyridine ring and a methoxy group attached at the 6th position. This compound is of significant interest due to its potential pharmacological properties and its structural resemblance to purines, which are essential components of nucleic acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with methoxyacetaldehyde in the presence of an acid catalyst to form the imidazo[4,5-c]pyridine core . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
6-methoxy-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-hydroxy-1H-imidazo[4,5-c]pyridine.
Reduction: Formation of partially or fully reduced imidazo[4,5-c]pyridine derivatives.
Substitution: Formation of various substituted imidazo[4,5-c]pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-methoxy-1H-imidazo[4,5-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a GABA A receptor positive allosteric modulator.
Medicine: Investigated for its potential use as a proton pump inhibitor, aromatase inhibitor, and non-steroidal anti-inflammatory drug.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-methoxy-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets:
GABA A Receptor: Acts as a positive allosteric modulator, enhancing the receptor’s response to the neurotransmitter GABA.
Proton Pump Inhibition: Inhibits the H+/K+ ATPase enzyme, reducing gastric acid secretion.
Aromatase Inhibition: Inhibits the enzyme aromatase, reducing the synthesis of estrogen.
Comparación Con Compuestos Similares
6-methoxy-1H-imidazo[4,5-c]pyridine can be compared with other imidazopyridine derivatives:
Imidazo[4,5-b]pyridine: Similar structure but different substitution pattern, leading to different biological activities.
Imidazo[1,5-a]pyridine: Different fusion pattern of the imidazole and pyridine rings, resulting in distinct chemical properties.
Imidazo[1,2-a]pyridine: Another isomer with unique pharmacological properties.
Propiedades
IUPAC Name |
6-methoxy-3H-imidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-2-5-6(3-8-7)10-4-9-5/h2-4H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCBSGMLZJGPMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)N=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














